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Compound of Interest

(1R,2R)-(-)-2-Amino-1-phenyl-1,3-
Compound Name:
propanediol

cat. No.: B1276383

An In-Depth Technical Guide to (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol: Structure,
Stereochemistry, and Synthetic Utility

Introduction: The Architectural Significance of a
Chiral Building Block

(1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol is a chiral amino alcohol that serves as a
cornerstone in modern asymmetric synthesis. While its name may be a mouthful, its structural
elegance and stereochemical precision make it an invaluable asset for researchers and drug
development professionals. This molecule is not merely a reagent; it is a sophisticated building
block, enabling the stereocontrolled synthesis of complex pharmaceutical compounds.[1] Its
primary claim to fame lies in its role as a key precursor to broad-spectrum antibiotics, but its
utility extends to its application as a versatile chiral auxiliary, guiding the formation of specific
enantiomers in chemical reactions.[1] This guide provides a deep dive into the core attributes of
this compound, from its precise three-dimensional structure to its practical application in
validated synthetic protocols.

Section 1: Molecular Architecture and
Physicochemical Profile

The efficacy of (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol originates from its distinct
molecular structure, which consists of a propanediol backbone substituted with both a phenyl
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and an amino group.[1] Crucially, the carbon atoms at positions 1 and 2 are chiral centers,
giving rise to specific sterecisomers. The (1R,2R) designation defines the absolute
configuration at these centers, which is fundamental to its biological and chemical reactivity.

The precise spatial arrangement is captured by its SMILES string: N--INVALID-LINK----
INVALID-LINK--clcccecl. This notation unambiguously describes the "R" configuration at the
carbon bonded to the phenyl and hydroxyl groups (C1) and the "R" configuration at the carbon
bonded to the amino and hydroxymethyl groups (C2).

Visualization of the Core Structure

To fully appreciate the molecule's three-dimensional nature, a structural diagram is essential.
The following representation illustrates the specific stereochemistry that dictates its function.

Caption: Structure of (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol.

Physicochemical Properties

A compound's physical properties are critical for its handling, storage, and application in
reactions. The following table summarizes the key data for (1R,2R)-(-)-2-Amino-1-phenyl-1,3-

propanediol.
Property Value Reference
CAS Number 46032-98-8
Molecular Formula CoH13NO:2
Molar Mass 167.21 g/mol
Appearance Light yellow crystalline powder  [1][2]
Melting Point 112-118 °C
Boiling Point 360.6+37.0 °C at 760 mmHg [3]
Density ~1.2 g/cm?3 [2]
Optical Activity [0]2/D -37° (c=1in1 M HCI)
Solubility Sparingly soluble in water [1]
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Section 2: The Criticality of Stereochemistry

In drug development, stereocisomers of the same molecule can have dramatically different
pharmacological effects. (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol has two chiral
centers, which means four stereoisomers are possible: (1R,2R), (1S,2S), (1R,2S), and (1S,2R).

The (1R,2R) and (1S,2S) isomers are a pair of enantiomers, being non-superimposable mirror
images of each other. They are also known as the D-threo and L-threo isomers, respectively.[3]
[4] The (1R,2S) and (1S,2R) isomers form another enantiomeric pair (the erythro form). The
biological activity and synthetic utility are almost exclusively associated with the threo
diastereomers, and specifically the D-threo or (1R,2R) form for certain applications like
chloramphenicol synthesis.[5]

The enantiomer, (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol (CAS 28143-91-1), has a
positive optical rotation ([a]25/D +37°, ¢ = 1 in 1 M HCI) and serves as a chiral auxiliary for
synthesizing the opposite enantiomers of target molecules.[4][6]

Visualization of Stereoisomers

The relationship between the four sterecisomers is depicted below, highlighting the
enantiomeric and diastereomeric relationships.

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://www.benchchem.com/product/b1276383?utm_src=pdf-body
https://www.echemi.com/products/pd180521119870-1r-2r-2-amino-1-phenyl-1-3-propanediol.html
https://www.benchchem.com/product/b133408
https://www.mdpi.com/2079-6382/10/4/370
https://www.benchchem.com/product/b133408
https://www.sigmaaldrich.cn/CN/zh/product/aldrich/186546
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1276383?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

(1R,2R)-(-)

Enantiomers
(Mirror Images)

(1S,25)-(+)

Diastereomers

Diastereomers iastereomers

Diastereomers

Enantiomers
Mirror Images)

Click to download full resolution via product page

Caption: Stereoisomers of 2-Amino-1-phenyl-1,3-propanediol.

Section 3: Synthesis and Stereocontrol: A Modern
Approach

The industrial production of a single, pure sterecisomer is a significant challenge in chemical
manufacturing. Historically, racemic mixtures were synthesized and then separated in a costly
process called chiral resolution.[7] However, modern asymmetric synthesis provides a more
elegant and efficient solution.

A state-of-the-art method avoids resolution altogether by using a chiral catalyst to directly
synthesize the desired (1R,2R) isomer.[8][9] This process is not only more efficient but also
aligns with the principles of green chemistry by reducing waste.

Asymmetric Synthesis Workflow
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The workflow begins with simple, inexpensive starting materials, benzaldehyde and
nitromethane, and employs a chiral catalyst to control the stereochemical outcome of the key
bond-forming steps.

Asymmetric Synthesis Protocol

Benzaldehyde +
Nitromethane

Henry Reaction
(Chiral Catalyst)

'

((R)-Z-Nitro-l—phenylethanoD

Aldol Addition
(Formaldehyde)

((1R,2R)-2-Nitro-1-phenyl-1,3-propanedioD

'

(Hydrogenation Reduction)

(e.g., Pd/C or Raney Ni)

(1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol

Click to download full resolution via product page
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Caption: Workflow for the asymmetric synthesis of the target compound.

Experimental Protocol: Catalytic Hydrogenation of the
Nitro Intermediate

This protocol details the final reduction step, a critical transformation that is self-validating
through monitoring by thin-layer chromatography (TLC). The causality is clear: the choice of
catalyst (palladium on carbon or Raney nickel) and hydrogen pressure is optimized for the
complete and clean reduction of the nitro group to an amine without affecting other functional
groups.

Obijective: To reduce (1R,2R)-2-Nitro-1-phenyl-1,3-propanediol to (1R,2R)-(-)-2-Amino-1-
phenyl-1,3-propanediol.

Materials:

¢ (1R,2R)-2-Nitro-1-phenyl-1,3-propanediol (5 g, 25 mmol)

e Methanol (100 mL)

e 10% Palladium on Carbon (Pd/C) catalyst (0.1 g) or Raney Nickel (0.05 g)
» Hydrogen gas (H2)

» Autoclave or hydrogenation apparatus

e TLC plates, solvent system (e.g., 1:1 ethanol/ether)

Procedure:

o Vessel Preparation: Dissolve 5 g of the nitro-diol intermediate in 100 mL of methanol and
place the solution in a suitable autoclave.[8][9]

o Catalyst Addition: Carefully add 0.1 g of 10% Pd/C catalyst to the solution.[9]

o Hydrogenation: Seal the autoclave and purge with hydrogen gas. Pressurize the vessel to 50
psi with hydrogen.[8]
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e Reaction Monitoring: Maintain the reaction under hydrogen pressure, with stirring, until TLC
analysis shows the complete disappearance of the starting material spot.[8][9] This is the
self-validating checkpoint; the reaction is not complete until the starting material is fully
consumed.

o Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel
with an inert gas (e.g., nitrogen).

 Purification: Remove the catalyst by filtration through a pad of celite. Concentrate the filtrate
under reduced pressure. Recrystallize the resulting solid from a 1:1 ethanol-ether mixed
solvent to yield the pure product.[3][9]

o Characterization: Confirm product identity and purity via melting point (111-113 °C) and
comparison with literature data.[8][9]

Section 4: Applications in High-Stakes Synthesis

The primary value of (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol is its application as a
chiral precursor in pharmaceutical manufacturing.

The Synthesis of Chloramphenicol

This compound is structurally related to the direct precursor of Chloramphenicol, a potent
broad-spectrum antibiotic.[5] The synthesis involves two key steps after obtaining the core
aminodiol structure: nitration of the phenyl ring at the para position, followed by acylation of the
amino group.
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Caption: Key role as a precursor in Chloramphenicol synthesis.

The intermediate, (1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol, is a crucial compound
in its own right and is widely used in pharmaceutical development for its ability to serve as a
building block for various therapeutic agents.[10]

Broader Synthetic Utility

Beyond antibiotics, this aminodiol is a starting material for other important molecules:

» (S,S)-Reboxetine: A selective norepinephrine reuptake inhibitor used as an antidepressant.
[11]

o Chiral Ligands: It can be used to prepare diaryl sulfides, which in turn are used to synthesize
N-tosylsulfimides that function as chiral ligands in asymmetric catalysis.[11]
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Section 5: Safety, Handling, and Storage

As with any chemical reagent, proper handling is paramount to ensure laboratory safety.
(1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol is classified as an irritant.

o Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and may
cause respiratory irritation (H335).

o Personal Protective Equipment (PPE): Standard laboratory PPE should be worn, including
safety glasses (eyeshields), gloves, and a dust mask (type N95) to avoid inhalation of the
powder.

e Handling: Avoid contact with skin, eyes, and clothing. Use only in a well-ventilated area, such
as a fume hood. Wash hands thoroughly after handling.[12]

e Storage: Store in a cool, dry place away from incompatible materials like strong oxidizing
agents. Keep the container tightly closed to prevent moisture absorption.[1][3][12]

o First Aid:

o Eyes: In case of contact, immediately rinse with plenty of water for several minutes and
seek medical advice.

o Skin: Wash off with soap and plenty of water.[12]

o Inhalation: Move the person to fresh air.[12]

Conclusion

(1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol is a testament to the power of stereochemistry
in modern science. Its value is not just in its structure, but in the stereochemical control it
confers upon complex synthetic sequences. For researchers in drug development, it is a
reliable and indispensable tool for building chiral molecules with high precision. From its
foundational role in the synthesis of the antibiotic Chloramphenicol to its use as a versatile
chiral auxiliary, this compound empowers chemists to construct the next generation of
therapeutic agents with efficiency and elegance.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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